3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C21H26N4O3S2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N4O3S2/c1-4-28-11-7-10-25-20(27)16(30-21(25)29)12-15-18(22-13-14(2)3)23-17-8-5-6-9-24(17)19(15)26/h5-6,8-9,12,14,22H,4,7,10-11,13H2,1-3H3/b16-12- |
InChI Key |
QQNYVDKVIHTBMY-VBKFSLOCSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC(C)C)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC(C)C)SC1=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Trends :
- Substituent Effects : Ethoxypropyl (target compound) vs. methoxyethyl () or isobutyl () alters electronic density and steric bulk, impacting receptor affinity .
- Amino Group Modifications: 2-[(2-methylpropyl)amino] (target) vs. morpholinylpropyl (BH21155) or phenylalkyl groups () influence solubility and pharmacokinetics .
Preparation Methods
Synthesis of the 4H-Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically constructed via cyclocondensation of 2-aminopyridine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds . For the target compound, the 2-[(2-methylpropyl)amino] substituent is introduced during core formation:
Procedure :
-
Substrate Preparation : React 2-amino-3-cyano-4H-pyran with isobutylamine in ethanol under reflux (12 h) to yield 2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one .
-
Cyclization : Treat the intermediate with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 h, achieving ring closure via intramolecular cyclodehydration .
Key Data :
Synthesis of 3-(3-Ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-carbaldehyde
The thiazolidinone moiety is constructed through a cyclocondensation reaction between thiourea derivatives and α-halo esters, followed by formylation :
Procedure :
-
Thiazolidinone Formation : React 3-ethoxypropylamine with carbon disulfide and ethyl 4-bromobutyrate in methanol (0°C to RT, 24 h) to form 3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one .
-
Formylation : Treat the thiazolidinone with POCl₃/DMF (Vilsmeier–Haack conditions) at 0°C, followed by hydrolysis to yield the 5-carbaldehyde derivative .
Key Data :
Knoevenagel Condensation for (Z)-Configuration
The Z-configured methylidene bridge is established via a base-catalyzed Knoevenagel reaction between the pyrido-pyrimidinone core and thiazolidinone aldehyde :
Procedure :
-
Reaction Setup : Combine 2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one (1 eq), 3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-carbaldehyde (1.2 eq), and piperidine (10 mol%) in anhydrous ethanol.
-
Conditions : Reflux under nitrogen for 8 h, monitoring by TLC (hexane:ethyl acetate 3:1).
-
Isomer Control : Maintain pH 8–9 with triethylamine to favor Z-isomer formation via kinetic control .
Key Data :
Spectral Characterization and Validation
1. Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃) :
2. Infrared Spectroscopy (IR) :
3. High-Resolution Mass Spectrometry (HRMS) :
Optimization Challenges and Solutions
Challenge : Low regioselectivity during Knoevenagel condensation.
Solution : Use microwave-assisted synthesis (100°C, 30 min) to enhance Z-isomer yield to 85% .
Challenge : Thioxo group oxidation during purification.
Solution : Perform column chromatography under inert atmosphere (SiO₂, ethyl acetate/hexane 1:4) .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Z-Selectivity | Scalability |
|---|---|---|---|
| Conventional Reflux | 65–70 | 90% | Moderate |
| Microwave-Assisted | 80–85 | 95% | High |
| Solvent-Free | 60–65 | 85% | Low |
Industrial-Scale Considerations
Q & A
Q. Q1. What synthetic strategies are recommended for constructing the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties in this compound?
A1. The synthesis involves multi-step reactions:
- Thiazolidinone core : Formed via cyclization of 2-mercaptoacetic acid with imines derived from 6-amino-1,3-dimethyluracil and aldehydes, as described for analogous thiazolidinone derivatives .
- Pyrido[1,2-a]pyrimidin-4-one : Synthesized by condensation of aminopyridine derivatives with activated carbonyl groups. Key intermediates include Schiff base formation and subsequent cyclization .
- Coupling : The Z-configuration at the methylidene bridge is achieved using regioselective Knoevenagel condensation under controlled pH and temperature .
Q. Q2. How can researchers confirm the stereochemical assignment (Z-configuration) of the methylidene group?
A2. Use a combination of:
- NMR spectroscopy : NOESY/ROESY to detect spatial proximity between the methylidene proton and adjacent substituents .
- X-ray crystallography : Refine the structure using SHELXL for accurate stereochemical determination .
- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for the Z-isomer .
Q. Q3. What analytical techniques are critical for assessing purity and structural integrity?
A3.
- HPLC-MS : Quantify purity and detect byproducts, especially for sulfur-containing intermediates prone to oxidation .
- FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for thiazolidinone, C=S at ~1200 cm⁻¹) .
- Elemental analysis : Validate stoichiometry, particularly for nitrogen and sulfur content .
Advanced Research Questions
Q. Q4. How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer) be resolved for thiazolidinone derivatives?
A4.
- Mechanistic studies : Perform target-specific assays (e.g., enzyme inhibition for antimicrobial activity vs. apoptosis markers for anticancer activity) .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., 3-ethoxypropyl vs. 2-methylpropyl groups) and compare bioactivity profiles .
- Metabolite profiling : Use LC-MS to identify active metabolites that may explain divergent results in different assay systems .
Q. Q5. What experimental design principles optimize yield in multi-step syntheses of this compound?
A5. Apply Design of Experiments (DoE) :
- Factorial design : Screen variables (temperature, solvent polarity, catalyst loading) for critical steps like Knoevenagel condensation .
- Response surface methodology (RSM) : Optimize reaction time and reagent ratios for cyclization steps to maximize yield .
- Process analytical technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time .
Q. Q6. How can computational tools predict and rationalize the reactivity of this compound in biological systems?
A6.
- Molecular docking : Simulate binding to target proteins (e.g., bacterial DNA gyrase for antimicrobial activity) using AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to validate docking predictions .
- Quantum mechanical calculations : Evaluate electron density maps to identify nucleophilic/electrophilic sites prone to metabolic oxidation .
Q. Q7. What strategies address challenges in crystallizing this compound for X-ray analysis?
A7.
- Solvent screening : Use high-throughput vapor diffusion trials with polar/non-polar solvent mixtures .
- Additive screening : Introduce co-crystallants (e.g., crown ethers) to stabilize the lattice .
- Temperature gradients : Slow cooling from saturated solutions to promote single-crystal growth . Refinement in SHELXL resolves disorder in flexible ethoxypropyl chains .
Q. Q8. How can AI-driven platforms enhance the development of derivatives with improved pharmacokinetics?
A8.
- Generative models : Use DeepChem or MolGAN to propose derivatives with optimized logP and solubility .
- ADMET prediction : Train ML models on PubChem datasets to forecast absorption and toxicity risks .
- Automated synthesis planning : Platforms like ChemOS integrate retrosynthetic analysis with robotic synthesis for rapid iteration .
Data Analysis and Contradiction Resolution
Q. Q9. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?
A9.
- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to probe conformational flexibility .
- Crystal packing effects : Compare X-ray structures solved in different space groups to identify packing-induced distortions .
- Cross-validation : Overlay DFT-optimized structures with experimental data to reconcile discrepancies .
Q. Q10. What methodologies validate the biological relevance of in vitro assay results for this compound?
A10.
- Dose-response curves : Calculate IC₅₀/EC₅₀ values across multiple cell lines or bacterial strains to confirm potency .
- Selectivity indices : Compare toxicity in mammalian vs. bacterial/protozoan cells to assess therapeutic windows .
- In vivo models : Use zebrafish or murine models to correlate in vitro activity with pharmacokinetic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
